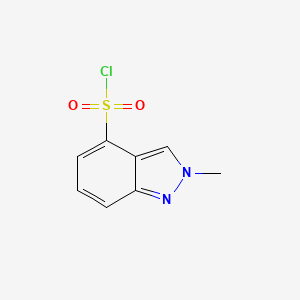

2-Methyl-2H-indazole-4-sulfonyl chloride

Overview

Description

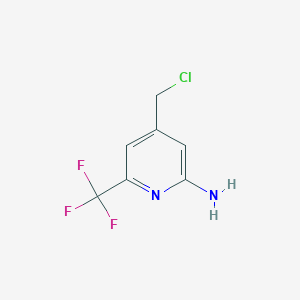

“2-Methyl-2H-indazole-4-sulfonyl chloride” is a synthetic compound with the molecular formula C8H7ClN2O2S . It has a molecular weight of 230.67 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Extended Oxazoles : The compound serves as a scaffold for synthetic elaboration, leading to a variety of products through reactions with alkyl halides and optimized desulfonylation processes. This methodology facilitates the preparation of compounds like anti-inflammatory Oxaprozin, showcasing the versatility in synthesizing biologically active molecules (Patil & Luzzio, 2016).

Electrophilic Addition Reactions : It plays a role in N1,N2-disubstituted-1H-indazolones synthesis via electrophilic addition, illustrating its utility in generating diverse N-substituted indazolones with potential for further chemical diversification (Conrad et al., 2011).

Advanced Material Development

Electrochemical Applications : The compound is instrumental in radical-radical cross-coupling processes under electrochemical conditions, enabling the synthesis of 3-sulfonylated 2H-indazole derivatives. This method highlights a transition-metal- and redox-reagent-free approach, contributing to the green chemistry field (Kim et al., 2020).

Catalytic and Synthetic Methodologies

C-H Sulfonylation : Demonstrates the compound's role in the C-H sulfonylation of 2H-indazoles, offering a metal and external oxidant free pathway for introducing sulfonyl groups into indazole derivatives. This method emphasizes the significance of such compounds in facilitating straightforward and efficient synthetic routes (Mahanty et al., 2020).

Three-Component Synthesis of 4-Sulfonyl-1,2,3-Triazoles : The compound contributes to the development of 4-sulfonyl-1,2,3-triazole scaffolds through a copper-catalyzed sulfonylation process. This synthesis method opens up avenues for creating compounds with significant bioactivity and applications as anion binders, underscoring the utility of 2-Methyl-2H-indazole-4-sulfonyl chloride in medicinal chemistry (Van Hoof et al., 2021).

Safety and Hazards

Mechanism of Action

, the class of compounds that “2-Methyl-2H-indazole-4-sulfonyl chloride” belongs to, are a type of heterocyclic aromatic organic compound. This class of compounds is characterized by a pyrazole ring fused to a benzene ring . Indazoles are found in many natural and synthetic compounds with a wide range of biological activities .

The mode of action of indazoles can vary greatly depending on their specific structure and the functional groups they contain. Some indazoles interact with biological targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .

The biochemical pathways affected by indazoles can also be diverse. For example, some indazoles have been found to have anti-inflammatory activity , suggesting they may affect pathways related to inflammation.

The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their specific structure, the route of administration, and the individual’s metabolic rate .

The result of action of indazoles can manifest in various ways at the molecular and cellular level, depending on their specific targets and mode of action .

The action environment , including factors like pH, temperature, and the presence of other molecules, can influence the stability, efficacy, and action of indazoles .

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-4-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a reagent for N-acylation of aromatic amines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with transition metal-catalyzed enzymes, facilitating the C-H activation of 2H-indazoles . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can act as an acylating agent, modifying the structure and function of proteins and enzymes. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical reactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit minimal toxicity and significant biochemical activity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key metabolic enzymes . This compound can also influence metabolite levels by altering the rates of metabolic reactions, leading to changes in the concentrations of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which can affect its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to particular cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, where it can exert its biochemical effects.

Properties

IUPAC Name |

2-methylindazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJXULOIFQMBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277021 | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-73-0 | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)